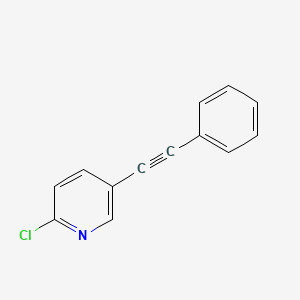

2-chloro-5-(phenylethynyl)Pyridine

Description

Structure

3D Structure

Propriétés

Numéro CAS |

87148-60-5 |

|---|---|

Formule moléculaire |

C13H8ClN |

Poids moléculaire |

213.66 g/mol |

Nom IUPAC |

2-chloro-5-(2-phenylethynyl)pyridine |

InChI |

InChI=1S/C13H8ClN/c14-13-9-8-12(10-15-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H |

Clé InChI |

PVYBHZLTBDPVTK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C#CC2=CN=C(C=C2)Cl |

SMILES canonique |

C1=CC=C(C=C1)C#CC2=CN=C(C=C2)Cl |

Origine du produit |

United States |

Synthetic Methodologies for 2 Chloro 5 Phenylethynyl Pyridine

Strategic Retrosynthesis and Precursor Analysis

A logical retrosynthetic disconnection of 2-chloro-5-(phenylethynyl)pyridine points to two principal precursors: a 2-chloropyridine (B119429) derivative bearing a suitable leaving group at the 5-position and phenylacetylene (B144264). The key bond formation is the C(sp)-C(sp2) bond between the ethynyl (B1212043) carbon and the pyridine (B92270) ring.

This retrosynthetic approach identifies 2-chloro-5-halopyridines (e.g., 2-chloro-5-iodopyridine (B1352245) or 2-chloro-5-bromopyridine) or other 2-chloropyridine derivatives with a leaving group at the 5-position as crucial intermediates. Phenylacetylene is the other readily available starting material. The forward synthesis, therefore, hinges on the effective coupling of these two fragments.

Transition Metal-Catalyzed Cross-Coupling Approaches to C(sp)-C(sp2) Bond Formation

The formation of the C(sp)-C(sp2) bond is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling is the preeminent method for this transformation. wikipedia.org

Palladium-Catalyzed Sonogashira Coupling Variants

The Sonogashira reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org This reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org

The choice of the palladium catalyst and its associated ligands is critical for the success of the Sonogashira coupling. While traditional systems often employ catalysts like Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and a copper(I) salt, modern advancements have introduced more efficient and robust catalyst systems.

For instance, palladium(II) β-oxoiminatophosphane complexes have been shown to be highly effective catalysts for Sonogashira couplings, even with challenging aryl chlorides. organic-chemistry.org These catalysts can operate under mild, aerobic, and even solvent-free conditions, offering a significant advantage over older methods. organic-chemistry.org The use of N-heterocyclic carbene (NHC) ligands in conjunction with both palladium and copper has also been demonstrated to facilitate Sonogashira couplings.

| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | P(t-Bu)₃ | CuI | Amine | Various | Room Temp | Good |

| Ni(acac)₂ | (Ph₂P)₂py | CuI | Et₃N | DMF | 100 | Good to Excellent |

| Pd(II) β-oxoiminatophosphane | β-oxoiminatophosphane | None (Copper-free) | Piperidine (B6355638) | Solvent-free | Room Temp - 50 | High |

This table presents a selection of catalyst systems used in Sonogashira and related cross-coupling reactions. The specific yield for the synthesis of this compound would depend on the exact reactants and optimized conditions.

The choice of solvent and other reaction parameters such as base and temperature can significantly influence the outcome of the Sonogashira coupling. Amines, such as triethylamine (B128534) or piperidine, are commonly used as both the base and sometimes as the solvent. wikipedia.org The base is crucial for the deprotonation of the terminal alkyne and for neutralizing the hydrogen halide formed during the reaction.

In some cases, copper-free Sonogashira couplings have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). wikipedia.org These systems often require careful tuning of the ligand and reaction conditions. The use of bio-derived solvents like dimethylisosorbide (DMI) is also being explored for more sustainable palladium-catalyzed cross-coupling reactions.

Alternative Cross-Coupling Methodologies for Ethynylation of Pyridine Scaffolds

While the Sonogashira coupling is the most common method, other transition metal-catalyzed reactions can also be employed for the ethynylation of pyridine scaffolds. Nickel-catalyzed Sonogashira-type couplings have been developed, which can couple non-activated alkyl halides with acetylene, although they still often require a copper co-catalyst. wikipedia.org Gold catalysis has also been reported for the coupling of phenylacetylene and iodobenzene. wikipedia.org

De Novo Synthesis of the Pyridine Core Incorporating Phenylethynyl and Chloro Functionalities

An alternative to the functionalization of a pre-existing pyridine ring is the de novo synthesis of the pyridine core with the desired substituents already in place. This approach involves the construction of the pyridine ring from acyclic precursors.

Various methods for the synthesis of substituted pyridines exist, such as the Hantzsch pyridine synthesis and its variations, which typically lead to highly substituted dihydropyridines that can be subsequently oxidized. illinois.edu Other methods involve the condensation of enamines and enones, or the reaction of ylidenemalononitriles with primary amines. illinois.edunih.gov

Methodological Advancements in Halogenation and Alkynylation of Pyridine Derivatives Relevant to this compound

The preparation of this compound is intrinsically linked to the broader advancements in the functionalization of pyridine rings. Specifically, the development of sophisticated halogenation and alkynylation methods has paved the way for the synthesis of such disubstituted pyridines with high regioselectivity and efficiency.

Modern Halogenation Techniques for Pyridine Rings

The halogenation of pyridine rings presents a unique set of challenges due to the electron-deficient nature of the heterocycle, which makes it less reactive towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). nih.gov Traditional EAS halogenation of pyridines often requires harsh conditions, such as high temperatures and the use of strong Brønsted or Lewis acids, which can lead to limited substrate scope and the formation of regioisomeric mixtures. chemrxiv.orgnih.gov

To overcome these limitations, several advanced methodologies have been developed. One notable approach involves the use of designed phosphine (B1218219) reagents to achieve selective halogenation at the 4-position of pyridines. nih.govchemrxiv.org This two-step strategy involves the installation of a heterocyclic phosphine at the 4-position to form a phosphonium (B103445) salt, which is then displaced by a halide nucleophile. nih.govchemrxiv.org Computational studies have indicated that this carbon-halogen bond formation proceeds through a stepwise SNAr pathway. nih.govacs.org

For halogenation at the 3-position, a novel ring-opening, halogenation, and ring-closing sequence has been developed. chemrxiv.orgnih.gov This method transforms the pyridine into a reactive acyclic Zincke imine intermediate, which undergoes highly regioselective halogenation under mild conditions before the ring is reformed. chemrxiv.orgnih.gov This strategy is particularly significant as it provides a broadly applicable method for 3-selective halogenation of pyridine C-H precursors. chemrxiv.org

The synthesis of the "2-chloro" part of the target molecule can also be achieved from precursor molecules. For instance, 2-chloro-5-nitropyridine (B43025) can be prepared from 2-halogenated acrylates through condensation, cyclization to 2-hydroxy-5-nitropyridine, and subsequent chlorination. google.com Another route involves the diazotization of 2-amino-5-(phenylthio)pyridine to yield 2-chloro-5-(phenylthio)pyridine. prepchem.com

Modern Alkynylation Techniques for Pyridine Rings

The introduction of the phenylethynyl group at the 5-position of the 2-chloropyridine core is most prominently achieved via the Sonogashira cross-coupling reaction. scirp.orgwikipedia.org This powerful reaction forms a carbon-carbon bond between a terminal alkyne (in this case, phenylacetylene) and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper co-catalyst under mild conditions. wikipedia.orgresearchgate.net

The versatility of the Sonogashira coupling has been demonstrated in its wide application for the synthesis of complex molecules, including pharmaceuticals. wikipedia.org For pyridine derivatives, this reaction allows for the direct alkynylation of halopyridines. For instance, 2-amino-3-bromopyridines can be coupled with various terminal alkynes in the presence of a palladium catalyst to produce 2-amino-3-alkynylpyridines. scirp.orgresearchgate.net

Recent advancements have also led to the development of copper-free Sonogashira reactions to avoid the undesired homocoupling of the alkyne (Glaser coupling). wikipedia.org Furthermore, microwave-assisted Sonogashira coupling has emerged as a rapid and efficient method, offering shorter reaction times and higher yields for the synthesis of arylethynylpyridine derivatives. researchgate.net Direct alkynylation of C-H bonds in pyridine derivatives is also an emerging field, using reagents like gem-dibromoalkenes as alkyne sources catalyzed by copper. nih.gov

The following tables summarize some of the key findings in the halogenation and alkynylation of pyridine derivatives, which are relevant to the synthesis of this compound.

Table 1: Selected Modern Halogenation Methods for Pyridine Derivatives

| Starting Material | Reagent(s) and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Phenylpyridine | 1. Ring-opening reagents 2. N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) 3. NH4OAc, EtOH, 60 °C | 3-Halo-2-phenylpyridine | Not specified | chemrxiv.org |

| Pyridine | 1. Designed phosphine ligand, Lewis acid 2. Halide source (e.g., HCl) | 4-Halopyridine | Varies | nih.govchemrxiv.org |

| 2-Halogenated acrylate | 1. Nitromethane, organic base 2. Triethyl orthoformate, Lewis acid 3. Ammonia-ammonium salt 4. Chlorinating agent | 2-Chloro-5-nitropyridine | High | google.com |

Table 2: Selected Sonogashira Coupling Reactions for the Alkynylation of Halopyridines

| Halopyridine | Alkyne | Catalyst(s) and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Amino-3-bromopyridine | Terminal alkynes | Pd(CF3COO)2, PPh3, CuI, Et3N, DMF, 100 °C | 2-Amino-3-alkynylpyridines | 72-96% | scirp.orgresearchgate.net |

| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd[PPh3]4, CuI, THF/Et3N, rt, 16 h | 6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile | Low (initially 25%) | soton.ac.uk |

| 2-(6-Chloropyridin-3-yl)-1H-benzimidazole | Trimethylsilylacetylene | Pd(PPh3)2Cl2, CuI, Et3N, DMSO, Microwave | 2-{6-[(Trimethylsilyl)ethynyl]pyridin-3-yl}-1H-benzimidazole | Not specified | researchgate.net |

Advanced Reactivity and Mechanistic Studies of 2 Chloro 5 Phenylethynyl Pyridine

Regioselective Functionalization of the Pyridine (B92270) Nucleus

The pyridine ring in 2-chloro-5-(phenylethynyl)pyridine is an electron-deficient aromatic system, which influences its reactivity towards both nucleophilic and electrophilic reagents. The presence of the chlorine atom at the C-2 position and the phenylethynyl group at the C-5 position further modulates the reactivity and regioselectivity of functionalization reactions.

Nucleophilic Aromatic Substitution at the C-2 Chloro Position

The chlorine atom at the C-2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNA_r). This is a common reactivity pattern for halopyridines, especially when the halogen is at an electron-deficient position (ortho or para to the nitrogen atom). researchgate.netyoutube.com The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the pyridine nitrogen facilitates the attack of nucleophiles at the C-2 position and stabilizes the negative charge of the intermediate.

A variety of nucleophiles can be employed to displace the chloride, leading to a range of substituted pyridines. Common nucleophiles include amines, alkoxides, and thiolates. For instance, the reaction with primary or secondary amines can be used to synthesize 2-amino-5-(phenylethynyl)pyridine derivatives. Such reactions are often carried out at elevated temperatures. youtube.com

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

| Amine | Secondary Amine (e.g., Morpholine) | 2-Morpholino-5-(phenylethynyl)pyridine | Heat, optional base |

| Alkoxide | Sodium Methoxide | 2-Methoxy-5-(phenylethynyl)pyridine | Heat in methanol |

| Thiolate | Sodium Thiophenoxide | 2-(Phenylthio)-5-(phenylethynyl)pyridine | Room temperature or heat |

This table presents expected reactions based on the general reactivity of 2-chloropyridines. Specific experimental data for this compound may vary.

Electrophilic Aromatic Substitution on the Pyridine Ring

Directed Ortho-Metalation and Subsequent Trapping Reactions

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. researchgate.net This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. researchgate.netnih.gov In this compound, both the pyridine nitrogen and the chloro group could potentially act as DMGs.

Metalation of the pyridine ring can be complicated by the competitive addition of the organometallic reagent to the C=N bond. nih.gov However, with appropriate directing groups and reaction conditions, regioselective lithiation can be achieved. nih.gov The chloro group is known to be a moderate directing group. nih.gov Deprotonation would be expected to occur at the C-3 position, ortho to the chlorine. The resulting organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

| Electrophile | Reagent Example | Product Type |

| Aldehyde | Benzaldehyde | (3-(hydroxy(phenyl)methyl)-2-chloro-5-(phenylethynyl)pyridin-3-yl)methanol |

| Ketone | Acetone | 2-(3-(2-chloro-5-(phenylethynyl)pyridin-3-yl)propan-2-ol |

| Alkyl Halide | Methyl Iodide | 2-chloro-3-methyl-5-(phenylethynyl)pyridine |

| Carbon Dioxide | CO2 | 2-chloro-5-(phenylethynyl)nicotinic acid |

This table illustrates potential products from directed ortho-metalation at the C-3 position, assuming the chloro group acts as the directing group. Specific experimental validation for this compound is needed.

Transformations Involving the Phenylethynyl Moiety

The phenylethynyl group is a versatile functional handle that can participate in a variety of chemical transformations, providing access to more complex molecular architectures.

Cycloaddition Reactions (e.g., [2+2+2], [4+2])

The alkyne functionality of the phenylethynyl group can participate in cycloaddition reactions. For instance, [2+2+2] cycloadditions, often catalyzed by transition metals, can be used to construct new aromatic or hydroaromatic rings. The reaction of the alkyne with a diene in a [4+2] cycloaddition (Diels-Alder reaction) would lead to the formation of a substituted benzene (B151609) ring fused to the pyridine core. While these reactions are well-established for many alkynes, specific studies on this compound participating in such transformations are not prevalent in the reviewed scientific literature.

Hydration and Hydroamination Reactions of the Alkyne

The carbon-carbon triple bond can undergo hydration reactions, typically catalyzed by mercury or gold salts, to yield ketones. In the case of this compound, hydration would be expected to yield 2-chloro-5-(2-oxo-2-phenylethyl)pyridine, following Markovnikov's rule.

Hydroamination, the addition of an N-H bond across the alkyne, is another important transformation. This reaction can be catalyzed by various transition metals and provides a direct route to enamines or imines, which can be further converted to other functional groups. The regioselectivity of the hydroamination would depend on the catalyst and the nature of the amine used.

| Reaction | Reagent(s) | Product |

| Hydration | H2O, H2SO4, HgSO4 | 2-chloro-5-(2-oxo-2-phenylethyl)pyridine |

| Hydroamination | Aniline, Catalyst | 2-chloro-5-(2-phenyl-2-(phenylamino)vinyl)pyridine (major isomer) |

This table outlines the expected products from hydration and hydroamination reactions of the phenylethynyl group. The specific outcomes and stereoselectivity would need to be determined experimentally for this compound.

Oxidative and Reductive Transformations of the Triple Bond

The phenylethynyl group in this compound is a site of rich chemical reactivity, susceptible to both oxidative and reductive transformations.

Oxidative Transformations: The carbon-carbon triple bond can undergo oxidative cleavage under strong oxidizing conditions. A prominent example is ozonolysis, which breaks the triple bond to yield carboxylic acids. chadsprep.comchemistrysteps.com For this compound, this reaction would cleave the alkyne, producing two separate carboxylic acid fragments after workup. youtube.comkhanacademy.orgyoutube.com

Predicted Products of Ozonolysis:

2-chloropyridine-5-carboxylic acid

Benzoic acid

Another significant oxidative transformation is dihydroxylation, which converts the alkyne to a vicinal diol (an α-diketone after tautomerization). This can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). organic-chemistry.orgwikipedia.org The syn-dihydroxylation mechanism involves the formation of a cyclic osmate or manganate (B1198562) ester intermediate, which, upon hydrolysis, yields the diol with the two hydroxyl groups on the same side. youtube.com

Reductive Transformations: The triple bond is readily reduced through catalytic hydrogenation. The degree of reduction can be controlled by the choice of catalyst and reaction conditions.

Partial Reduction: Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), the hydrogenation can be stopped at the alkene stage, yielding predominantly the cis-alkene, 2-chloro-5-((Z)-phenylethenyl)pyridine.

Complete Reduction: Employing more active catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere leads to the complete saturation of the triple bond, forming 2-chloro-5-(2-phenylethyl)pyridine. youtube.com

Under more forcing hydrogenation conditions (e.g., higher pressures and temperatures with catalysts like rhodium or ruthenium), it is also possible to reduce the pyridine ring itself to a piperidine (B6355638) ring. nih.govresearchgate.net

Halogen Reactivity and Activation Strategies at the C-2 Position

The chlorine atom at the C-2 position of the pyridine ring is a key handle for synthetic modification. Its reactivity is significantly influenced by the electron-withdrawing nature of the ring nitrogen. The nitrogen atom lowers the electron density at the ortho (C-2) and para (C-4) positions, making them susceptible to nucleophilic aromatic substitution (SNAr). youtube.comstackexchange.com

Reactivity Profile: The C-Cl bond at the C-2 position is activated towards attack by a wide range of nucleophiles, including amines, alkoxides, and thiolates, leading to the displacement of the chloride ion. wikipedia.orgnih.gov This reaction is a cornerstone for the synthesis of substituted pyridines. youtube.com

Activation Strategies: Several strategies can be employed to enhance the reactivity of the C-2 chlorine atom:

N-Oxidation: Oxidation of the pyridine nitrogen to an N-oxide, for instance with agents like Oxone, dramatically increases the electrophilicity of the C-2 and C-4 positions. researchgate.net This makes the ring much more susceptible to nucleophilic attack, often allowing reactions to proceed under milder conditions.

Transition Metal Catalysis: The C-Cl bond can be activated through oxidative addition to a low-valent transition metal center, typically palladium(0) or nickel(0). This is the fundamental step in a vast array of cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings), which allow for the formation of new carbon-carbon and carbon-heteroatom bonds at this position. wikipedia.orgorganic-chemistry.org

Harsh Conditions: In the absence of other activation methods, forcing conditions such as high temperatures can be used to drive the SNAr reaction to completion with less reactive nucleophiles. youtube.com

Detailed Mechanistic Investigations of Key Transformations

Understanding the precise pathway of a reaction is crucial for its optimization and application. Several experimental techniques are used to probe the mechanisms of reactions involving this compound.

Kinetic studies are fundamental to elucidating reaction mechanisms by measuring how the reaction rate changes in response to reactant concentrations. For the SNAr reaction of this compound with a nucleophile (e.g., an amine), the rate law can provide insight into the rate-determining step.

A typical SNAr mechanism proceeds in two steps: nucleophilic addition to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. wikipedia.org

To illustrate, consider a hypothetical kinetic experiment for the reaction with an amine. By varying the initial concentrations of the reactants and measuring the initial reaction rate, a table of data can be constructed.

| Experiment | [this compound] (M) | [Amine] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 2.5 x 10-5 |

| 2 | 0.20 | 0.10 | 5.0 x 10-5 |

| 3 | 0.10 | 0.20 | 5.0 x 10-5 |

The direct observation or trapping of a reaction intermediate provides powerful evidence for a proposed mechanism.

Meisenheimer Complexes: In SNAr reactions, the key intermediate is the Meisenheimer complex. wikipedia.orgnih.gov These are anionic, non-aromatic adducts formed from the nucleophile's attack on the ring. nih.gov While often transient, they can sometimes be stabilized and characterized spectroscopically (NMR, UV-Vis) or even isolated as salts, particularly when powerful electron-withdrawing groups are present on the ring and poor leaving groups are used. bris.ac.uk For this compound, the phenylethynyl group is moderately electron-withdrawing, but direct observation of the Meisenheimer intermediate would be challenging, though not impossible, under specific conditions.

Organometallic Intermediates: In transition metal-catalyzed reactions, intermediates in the catalytic cycle can sometimes be isolated. For example, in a palladium-catalyzed cross-coupling reaction, the oxidative addition product—a Pd(II) complex formed by the insertion of the palladium into the C-Cl bond—could potentially be synthesized independently and shown to be a competent intermediate in the reaction. nih.gov Spectroscopic methods are invaluable for identifying these species in solution.

Isotopic labeling is a sophisticated technique used to trace the path of atoms through a reaction. By replacing an atom with one of its heavier, stable isotopes (e.g., ¹H with ²H (deuterium, D), or ¹²C with ¹³C), its position in the products can be determined, providing unambiguous mechanistic information. acs.orgacs.org

Deuterium (B1214612) Labeling for C-H Activation: To probe potential side reactions involving C-H activation on the pyridine ring, the reaction could be run in a deuterated solvent like methanol-d₄ or with a deuterated reagent. nih.gov The absence or presence of deuterium incorporation into the product or starting material, as determined by mass spectrometry or ²H NMR spectroscopy, can confirm or rule out pathways involving proton abstraction and C-H bond cleavage. chemrxiv.org

¹³C Labeling in Cross-Coupling: The mechanism of a Sonogashira coupling, which could be used to synthesize the title compound or to react it further, can be studied using ¹³C labeling. acs.org For instance, synthesizing phenylacetylene (B144264) with a ¹³C label at one of the alkyne carbons and then performing the coupling reaction would allow the labeled carbon to be tracked. Its final position in the product and its bonding environment, analyzed by ¹³C NMR, can help verify steps like transmetalation in the catalytic cycle. youtube.com

Computational Chemistry and Theoretical Characterization of 2 Chloro 5 Phenylethynyl Pyridine and Its Reactions

Electronic Structure Analysis and Frontier Molecular Orbital Theory

The electronic structure of a molecule is fundamental to understanding its reactivity and properties. For 2-chloro-5-(phenylethynyl)pyridine, computational methods such as Density Functional Theory (DFT) can be employed to elucidate its electronic characteristics. A key aspect of this analysis is the application of Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org

The HOMO represents the orbital from which the molecule is most likely to donate electrons in a chemical reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A smaller gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. researchgate.net

For this compound, the HOMO is expected to be located primarily on the electron-rich phenylethynyl group and the pyridine (B92270) ring, while the LUMO is likely distributed over the pyridine ring, influenced by the electron-withdrawing chlorine atom. The precise energies of these orbitals and their spatial distribution can be calculated using quantum chemical software. These calculations provide a quantitative measure of the molecule's ability to participate in various chemical transformations.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: These are hypothetical values for illustrative purposes and would need to be calculated using appropriate computational methods.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of this compound is not rigid. Rotation around the single bond connecting the pyridine ring and the phenylethynyl group allows for different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers between them.

This is achieved by constructing a potential energy surface (PES), which maps the energy of the molecule as a function of its geometrical parameters, such as dihedral angles. By systematically rotating the phenylethynyl group relative to the pyridine ring and calculating the energy at each step, a one-dimensional PES can be generated. This surface will reveal the lowest energy conformation, which is the most likely structure of the molecule at equilibrium, as well as any higher energy conformers and the transition states that separate them.

For this compound, the planarity of the molecule is a key factor. A fully planar conformation might be stabilized by extended π-conjugation across the entire molecule. However, steric hindrance between the ortho-protons of the phenyl group and the hydrogen atom at the 6-position of the pyridine ring could lead to a non-planar, twisted conformation being the most stable. Computational calculations are essential to determine the precise rotational barrier and the equilibrium dihedral angle.

Prediction of Reactivity Hotspots and Reaction Pathways via Quantum Chemical Calculations

Quantum chemical calculations can pinpoint the most reactive sites within the this compound molecule. This is often achieved by calculating and visualizing various molecular properties, such as the electrostatic potential (ESP) map and Fukui functions.

An ESP map illustrates the charge distribution on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the pyridine ring is expected to be a site of negative potential, making it a likely target for electrophilic attack. The carbon atom attached to the chlorine atom is likely to be a site of positive potential, making it susceptible to nucleophilic attack.

Furthermore, quantum chemical methods can be used to explore potential reaction pathways. nih.govchemrxiv.org By modeling the interaction of this compound with various reagents, it is possible to calculate the activation energies and reaction energies for different potential reactions. This allows for the prediction of the most favorable reaction products and the elucidation of reaction mechanisms. For instance, the susceptibility of the chloro-substituent to nucleophilic aromatic substitution or the reactivity of the ethynyl (B1212043) group in cycloaddition reactions can be computationally investigated. wikipedia.org

Catalytic Cycle Modeling for Transition Metal-Mediated Transformations

This compound is a suitable substrate for various transition metal-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Buchwald-Hartwig couplings. Computational modeling can provide detailed insights into the mechanisms of these catalytic cycles.

By employing DFT calculations, each step of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—can be modeled. This involves calculating the structures and energies of all intermediates and transition states. Such modeling can help in understanding the role of the catalyst, the ligands, and the reaction conditions in determining the efficiency and selectivity of the reaction.

For example, in a Sonogashira coupling, the model would start with the oxidative addition of the C-Cl bond of this compound to a palladium(0) catalyst. Subsequent steps involving the copper co-catalyst and the terminal alkyne can be modeled to complete the catalytic cycle. These calculations can reveal the rate-determining step of the reaction and provide a basis for optimizing the catalytic system.

Solvation Effects on Reaction Thermodynamics and Kinetics

Chemical reactions are typically carried out in a solvent, which can have a significant impact on the thermodynamics and kinetics of the reaction. Computational chemistry offers methods to account for these solvation effects.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. uni-muenchen.de This approach is computationally efficient and can provide a good approximation of the bulk solvent effects on the energies of reactants, products, and transition states.

Explicit solvent models, on the other hand, involve including a number of solvent molecules in the calculation. This method is more computationally demanding but can capture specific interactions, such as hydrogen bonding, between the solute and the solvent molecules. uni-muenchen.de

2 Chloro 5 Phenylethynyl Pyridine As a Versatile Synthetic Building Block

Construction of Functionalized Pyridine (B92270) Derivatives

The reactivity of the chloro and phenylethynyl groups in 2-chloro-5-(phenylethynyl)pyridine allows for a variety of modifications to the pyridine scaffold, leading to a diverse array of functionalized derivatives. The chloro group at the 2-position is susceptible to nucleophilic substitution and a variety of cross-coupling reactions, while the phenylethynyl moiety can be further functionalized or can participate in subsequent coupling reactions.

A primary method for the synthesis of this compound itself is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org For instance, 2-chloro-5-iodopyridine (B1352245) can be reacted with phenylacetylene (B144264) in the presence of a palladium catalyst to yield this compound. wikipedia.orgorganic-chemistry.org

The chloro group in this compound can be readily displaced by a variety of nucleophiles or can participate in further cross-coupling reactions. For example, in the presence of an excess of phenylacetylene and a suitable catalyst system, both the iodo and chloro groups of a dihalopyridine precursor can undergo Sonogashira coupling to yield 2,5-bis(phenylethynyl)pyridine. wikipedia.org This demonstrates the potential for sequential or one-pot multi-functionalization of the pyridine ring.

The general utility of cross-coupling reactions on chloropyridine scaffolds is well-established. For instance, Suzuki-Miyaura coupling reactions of chloropyridines with arylboronic acids are commonly employed to form C-C bonds and introduce new aryl substituents. thieme-connect.de Similarly, other palladium-catalyzed reactions such as Buchwald-Hartwig amination could be envisioned to introduce nitrogen-based nucleophiles at the 2-position, further expanding the diversity of accessible derivatives. The reactivity of the chloro-group is influenced by the electronic nature of the pyridine ring and any activating or deactivating groups present. nih.gov

The phenylethynyl group can also be a site for further transformation. For example, the terminal alkyne in related systems can be deprotected and used in subsequent Sonogashira couplings to build more complex structures. wikipedia.org This iterative approach allows for the controlled construction of extended π-conjugated systems.

Table 1: Examples of Reactions for the Functionalization of Pyridine Derivatives

| Starting Material(s) | Reagents and Conditions | Product | Reaction Type |

| 2-Chloro-5-iodopyridine, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Amine base | This compound | Sonogashira Coupling |

| 2-Chloro-5-iodopyridine, Phenylacetylene (excess) | Pd(PPh₃)₂Cl₂, CuI, Amine base | 2,5-Bis(phenylethynyl)pyridine | Double Sonogashira Coupling |

| 2,6-dichloro-3-(trifluoromethyl)pyridine, Arylboronic acid | Pd catalyst, base | 6-chloro-2-aryl-3-(trifluoromethyl)pyridine | Suzuki-Miyaura Coupling |

Integration into Oligomeric and Polymeric Systems

The bifunctional nature of this compound, possessing both a reactive halogen and a rigid alkynyl linker, makes it an attractive monomer for the synthesis of oligomeric and polymeric materials. Specifically, it can be utilized in step-growth polymerization reactions to create conjugated polymers with precisely defined structures and properties.

One of the most direct methods for incorporating this building block into a polymer backbone is through repetitive Sonogashira coupling reactions. If the phenyl group of this compound were replaced with a terminal alkyne (or if a diethynylpyridine were used), a poly(pyridine-ethynylene) could be synthesized. These polymers are of interest due to their rigid backbones, potential for high thermal stability, and interesting photophysical properties. The general approach for synthesizing conjugated polymers with m-pyridine linkages has been demonstrated to create regularly spaced bends, thereby disrupting π-conjugation in a controlled manner. wikipedia.org

Alternatively, this compound could be used in Suzuki polycondensation reactions. By first converting the chloro-substituent to a boronic acid or boronate ester, or by reacting it with a bis-boronic acid, polymers with alternating pyridine-ethynylene and other aromatic units could be constructed. The inclusion of the pyridine nitrogen atom in the polymer backbone can significantly influence the material's electronic properties, solubility, and ability to coordinate with metal ions.

The synthesis of nitrogen-containing polyphenylene type polymers has been achieved through the interaction of diacetylarylenes with triethylorthoformate and subsequent treatment with ammonia. nih.gov While this is a different synthetic approach, it highlights the interest in incorporating nitrogen atoms into polyphenylene backbones to tune their properties for applications such as conductive materials. The use of building blocks like this compound offers a more direct route to such nitrogen-containing conjugated polymers.

Synthesis of Complex Heterocyclic Scaffolds and Natural Product Analogs

The unique combination of functional groups in this compound provides a template for the synthesis of more complex heterocyclic systems, including fused polycyclic structures and analogs of natural products. The ethynyl (B1212043) group, in particular, is a versatile precursor for a variety of cyclization reactions.

For instance, the alkyne moiety can participate in intramolecular cyclization reactions if a suitable reactive partner is introduced at the 2-position of the pyridine ring. Such reactions could lead to the formation of fused ring systems, such as indolizine (B1195054) derivatives or other nitrogen-containing polycyclic aromatic compounds. The synthesis of complex heterocyclic scaffolds through cyclization reactions involving pyridinium (B92312) zwitterions has been explored, demonstrating the versatility of pyridine-based intermediates in constructing diverse molecular architectures. nih.gov

Furthermore, this compound can serve as a key building block in the total synthesis of complex natural products containing a substituted pyridine core. Many natural products, such as the pyritide family of macrocyclic peptides, feature a substituted pyridine ring. nih.govnih.gov The synthesis of these molecules often relies on the stepwise construction of the heterocyclic core, and versatile building blocks are crucial for this process. For example, the synthesis of pyridine-based macrocyclic peptide natural products has been achieved through both chemical and chemoenzymatic routes, starting from functionalized pyridine derivatives. nih.govnih.gov

The Sonogashira coupling reaction, used to synthesize the title compound, is also a powerful tool for building complex natural product analogs. For example, it has been used in the synthesis of C-2 alkynyl derivatives of withaferin A. nih.gov This demonstrates the potential for using this compound as a scaffold to which other complex fragments can be attached. The synthesis of 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine derivatives via a double Sonogashira cross-coupling method highlights how di-halo pyridine precursors can be used to build complex, fused heterocyclic systems with extended π-conjugation. nih.gov

Table 2: Potential Cyclization Reactions and Complex Scaffolds

| Precursor Type | Reaction Type | Resulting Scaffold | Potential Application |

| 2-Amino-5-(phenylethynyl)pyridine | Intramolecular cyclization | Fused imidazopyridine derivatives | Medicinal chemistry |

| 2-Carboxy-5-(phenylethynyl)pyridine | Lactonization | Pyrido-pyranone derivatives | Bioactive compounds |

| Di-halo pyridine and di-alkyne | Double Sonogashira coupling | Tetrahydroacridine derivatives | Materials science |

Application in Material Science Precursors and Molecular Probes

The rigid, conjugated structure of this compound makes it a promising precursor for the development of novel organic materials with interesting optical and electronic properties. The extended π-system, which can be further elongated through reactions at the chloro and ethynyl positions, is a key feature for applications in organic electronics and photonics.

The introduction of arylethynyl groups onto a heterocyclic core is a known strategy for creating fluorescent materials. The synthesis of 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine derivatives resulted in compounds with notable photophysical properties, with some derivatives exhibiting promising fluorescence. nih.gov This suggests that derivatives of this compound could find use as organic light-emitting diodes (OLEDs) or fluorescent sensors. The synthesis of fluorescent nucleoside analogs from non-fluorescent precursors by introducing benzimidazole (B57391) moieties highlights a general strategy for creating fluorescent probes. nih.gov

Furthermore, this compound is a close analog of 2-methyl-6-(phenylethynyl)pyridine (MPEP), a well-known and highly selective negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov MPEP has been extensively used as a molecular probe to study the function of this receptor in the central nervous system. Radiolabeled versions of MPEP and its derivatives have been synthesized for use in positron emission tomography (PET) imaging to visualize mGluR5 in vivo. nih.gov Given the structural similarity, this compound and its derivatives are excellent candidates for the development of new molecular probes for mGluR5 and potentially other biological targets. The chloro-substituent offers a different electronic profile and potential metabolic stability compared to the methyl group in MPEP, which could lead to improved pharmacological or imaging properties. The synthesis of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues for PET imaging of nicotinic acetylcholine (B1216132) receptors further underscores the utility of the 2-chloropyridine (B119429) scaffold in designing molecular probes. elsevier.com

Coordination Chemistry and Ligand Design with 2 Chloro 5 Phenylethynyl Pyridine

Synthesis and Characterization of Metal Complexes Utilizing the Pyridine (B92270) Nitrogen

The lone pair of electrons on the pyridine nitrogen atom of 2-chloro-5-(phenylethynyl)pyridine makes it a classic Lewis base, readily available for coordination to a wide variety of metal centers. The synthesis of metal complexes utilizing this coordination mode is typically straightforward, involving the reaction of the pyridine derivative with a suitable metal precursor in an appropriate solvent.

The characterization of these metal complexes would rely on a suite of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: Coordination of the pyridine nitrogen to a metal center typically leads to a shift in the vibrational frequencies of the pyridine ring. The C=N and C=C stretching vibrations, in particular, are sensitive to coordination and can provide evidence for complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable tools for characterizing the ligand environment in solution. Upon coordination, the chemical shifts of the pyridine protons and carbons are expected to change, with the protons closest to the nitrogen atom (at the 6-position) often showing the most significant downfield shift.

Elemental Analysis: This technique confirms the empirical formula of the synthesized complexes, ensuring the correct stoichiometry of metal and ligand.

Hypothetical examples of such complexes could include simple mononuclear species like [M(this compound)nClm] where M is a transition metal such as copper, palladium, or platinum. The synthesis of such complexes would likely involve the reaction of the ligand with the corresponding metal chloride salt.

Table 1: Expected Spectroscopic Shifts Upon Coordination

| Spectroscopic Technique | Observed Change Upon Coordination to a Metal Center |

| IR Spectroscopy | Shift in pyridine ring stretching vibrations (C=N, C=C) to higher wavenumbers. |

| 1H NMR Spectroscopy | Downfield shift of pyridine proton signals, particularly for the proton at the 6-position. |

| 13C NMR Spectroscopy | Downfield shift of pyridine carbon signals, especially for carbons adjacent to the nitrogen. |

Exploration of Organometallic Chemistry Involving the Phenylethynyl Ligand

The phenylethynyl group of this compound provides a second site for reactivity, opening the door to a rich organometallic chemistry. The carbon-carbon triple bond can interact with metal centers in several ways, leading to the formation of a variety of organometallic complexes.

One common mode of interaction is through π-coordination, where the alkyne acts as a two-electron donor to the metal. This type of bonding is frequently observed with late transition metals in low oxidation states, such as platinum(0) and palladium(0).

Furthermore, the terminal alkyne can undergo oxidative addition reactions with metal centers, leading to the formation of metal-alkynyl (or metal-acetylide) bonds. This is a key step in many important catalytic cycles, including Sonogashira coupling reactions. The presence of the electron-withdrawing 2-chloropyridyl group may influence the acidity of the acetylenic proton, potentially facilitating its removal and the formation of the corresponding metal acetylide.

Research on related phenylethynyl pyridine derivatives has shown their utility in forming organometallic complexes. nih.govnih.gov For instance, derivatives of 2-(phenylethynyl)pyridine have been used to synthesize platinum and palladium complexes where the ligand can coordinate through both the pyridine nitrogen and the alkyne, acting as a bidentate ligand.

Table 2: Potential Organometallic Reactions of this compound

| Reaction Type | Metal Precursor (Example) | Product Type |

| π-Complexation | Pt(PPh3)4 | Platinum(0)-alkyne complex |

| Oxidative Addition | Pd(PPh3)4 | Palladium(II)-alkynyl complex |

| Sonogashira Coupling | Aryl halide, Pd catalyst, Cu(I) cocatalyst | Di-substituted alkyne |

Multifunctional Ligand Systems Derived from this compound

The presence of three distinct functional groups—the pyridine nitrogen, the phenylethynyl moiety, and the chloro substituent—makes this compound an excellent platform for the development of multifunctional ligand systems. Each of these sites can be selectively modified to introduce new donor atoms or functional groups, leading to ligands with tailored properties.

The chloro group at the 2-position is a particularly attractive site for modification. It can be displaced by a variety of nucleophiles in substitution reactions, allowing for the introduction of new coordinating groups. For example, reaction with a phosphine-containing nucleophile could lead to a bidentate P,N-ligand. researchgate.net Similarly, reaction with an amine could yield a bidentate N,N'-ligand. The synthesis of such bidentate ligands from related halo-pyridines is a well-established strategy in coordination chemistry. nih.govd-nb.infonih.govtum.de

The phenylethynyl group can also be functionalized. For instance, the phenyl ring can be substituted with additional donor groups, or the alkyne itself can participate in click chemistry reactions to attach larger molecular fragments.

The combination of these synthetic strategies allows for the creation of a wide range of multifunctional ligands. These ligands could find applications in:

Homogeneous Catalysis: Bidentate ligands derived from this scaffold could be used to stabilize catalytically active metal centers, influencing the selectivity and activity of the catalyst.

Supramolecular Chemistry: The rigid phenylethynyl linker and the directional coordination of the pyridine nitrogen make this a promising building block for the construction of well-defined metallosupramolecular architectures.

Materials Science: Incorporation of these ligands into metal-organic frameworks (MOFs) or coordination polymers could lead to materials with interesting photophysical or electronic properties.

The design and synthesis of such multifunctional ligands based on the this compound scaffold represents a promising area for future research.

Future Research Directions and Emerging Methodologies in the Chemistry of 2 Chloro 5 Phenylethynyl Pyridine

The exploration of novel chemical entities is a cornerstone of modern science, and 2-chloro-5-(phenylethynyl)pyridine stands as a molecule of significant interest due to its unique combination of reactive functional groups: a halogenated pyridine (B92270) ring and a phenylethynyl moiety. This structure serves as a versatile scaffold for the development of new materials and biologically active compounds. The future of research concerning this compound is poised to leverage cutting-edge synthetic methodologies that emphasize sustainability, efficiency, and the discovery of novel reactivity.

Q & A

Basic: What spectroscopic methods are most effective for structural elucidation of 2-chloro-5-(phenylethynyl)pyridine, and what diagnostic peaks are expected?

Answer:

- 1H/13C NMR : Key features include aromatic protons (δ 7.0–8.5 ppm for pyridine protons) and the ethynyl carbon (δ 80–100 ppm in -NMR). Coupling patterns in -NMR can confirm substitution positions.

- IR Spectroscopy : The C≡C stretch (2100–2260 cm) and C-Cl stretch (550–850 cm) are critical for identifying functional groups.

- Mass Spectrometry (MS) : Molecular ion peaks ([M]) and fragmentation patterns (e.g., loss of Cl or phenylethynyl groups) validate the molecular formula.

Reference analogous NMR techniques for chloropyridine derivatives in .

Basic: What are the critical safety considerations when working with this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : Store in airtight containers under inert atmosphere (N or Ar) at 2–8°C to prevent decomposition.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent contamination.

Safety protocols align with chloromethylpyridine derivatives in , and 14 .

Advanced: What strategies optimize regioselective functionalization of this compound for pharmaceutical intermediates?

Answer:

- Directing Groups : The chloro group at position 2 directs electrophilic substitution to position 4, while the phenylethynyl group at position 5 influences steric and electronic effects.

- Catalytic Systems : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under ligand-controlled conditions (e.g., SPhos) enhances selectivity.

- Temperature Control : Lower reaction temperatures (0–25°C) minimize side reactions.

Regiochemical insights from trifluoromethylpyridine studies in , and 10 .

Advanced: How can conflicting data on the reactivity of this compound in cross-coupling reactions be resolved?

Answer:

- Parameter Screening : Systematically vary catalysts (Pd vs. Ni), ligands (bulky vs. electron-rich), and solvents (DMF vs. THF) to identify optimal conditions.

- Kinetic Studies : Monitor reaction progress via HPLC or in situ IR to detect intermediates or byproducts.

- Computational Modeling : DFT calculations predict transition states and regioselectivity trends.

Reference nitropyridine synthesis methodologies in and .

Advanced: What computational models predict the biological activity of derivatives, and how to validate them experimentally?

Answer:

- QSAR Models : Use molecular descriptors (e.g., logP, polar surface area) to correlate structure with activity (e.g., nicotinic receptor binding).

- Docking Simulations : Target neuronal nicotinic acetylcholine receptors (nAChRs) using AutoDock Vina.

- Validation : Perform in vitro binding assays (e.g., radioligand displacement) and in vivo analgesic models (e.g., hot-plate test).

Reference pharmacological studies on chloropyridine analogs in .

Basic: What synthetic routes yield this compound with high purity, and what are common byproducts?

Answer:

- Sonogashira Coupling : React 2-chloro-5-iodopyridine with phenylacetylene under Pd/Cu catalysis (yield: 70–85%).

- Purification : Column chromatography (silica gel, hexane/EtOAc) removes unreacted starting materials and homocoupling byproducts (e.g., diynes).

- Common Impurities : Residual palladium catalysts or dehalogenated products (e.g., 5-phenylethynylpyridine).

Synthetic parallels from .

Advanced: How do steric and electronic effects of the phenylethynyl group influence the compound's participation in cycloaddition reactions?

Answer:

- Electronic Effects : The electron-withdrawing ethynyl group activates the pyridine ring for inverse electron-demand Diels-Alder reactions.

- Steric Effects : The bulky phenyl group hinders reactions at position 5 but facilitates regioselectivity at position 3.

- Catalyst Design : Use Ru or Rh complexes to stabilize transition states in [2+2] or [4+2] cycloadditions.

Reference materials science applications in .

Advanced: What are the challenges in scaling up the synthesis of this compound while maintaining regiochemical control?

Answer:

- Catalyst Loading : Reduce Pd catalyst concentrations (0.1–0.5 mol%) to minimize costs without compromising yield.

- Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) for safer large-scale reactions.

- Process Monitoring : Implement PAT (Process Analytical Technology) tools (e.g., ReactIR) for real-time regioselectivity tracking.

Industrial production insights from , and 10 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.